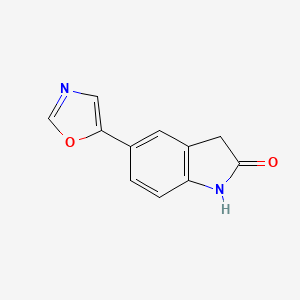
Methyl (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate is a chemical compound with the molecular formula C12H16ClN3O2 and a molecular weight of 269.73 g/mol . It is commonly used as a synthetic intermediate in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate typically involves the reaction of 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of ®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate may involve large-scale esterification processes using automated reactors. The reaction is typically carried out under controlled conditions to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and indazole groups can participate in substitution reactions with suitable reagents[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions[3][3]. The reactions are typically carried out under standard laboratory conditions, such as room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives[3][3].
Aplicaciones Científicas De Investigación
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of ®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to ®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate include:
- Methyl 2-amino-3-(1H-indazol-5-yl)propanoate
- Methyl 2-amino-3-(7-methyl-1H-indazol-3-yl)propanoate
- Methyl 2-amino-3-(7-methyl-1H-indazol-6-yl)propanoate .
Uniqueness
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate is unique due to its specific structural configuration and the presence of the 7-methyl-1H-indazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
890044-58-3 |
|---|---|
Fórmula molecular |
C12H15N3O2 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate |
InChI |
InChI=1S/C12H15N3O2/c1-7-3-8(5-10(13)12(16)17-2)4-9-6-14-15-11(7)9/h3-4,6,10H,5,13H2,1-2H3,(H,14,15)/t10-/m1/s1 |
Clave InChI |
IWYBATOKIPKBEJ-SNVBAGLBSA-N |
SMILES isomérico |
CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)OC)N |
SMILES canónico |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)OC)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[6-(6-Bromo-2-methyl-pyridin-3-ylamino)-5-methoxy-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl ester](/img/structure/B8376090.png)

![5-Bromo-2-{[(3-cyanophenyl)methyl]oxy}benzoic acid](/img/structure/B8376108.png)








![1-[5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-ethanol](/img/structure/B8376195.png)
